N,N'-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide
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Overview
Description
N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide is an organic compound with the molecular formula C12H26N2O2 It is characterized by the presence of two hydroxymethyl groups and a diamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide typically involves the reaction of ethanediamide with 1-(hydroxymethyl)-2-methylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the diamide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Azides or thioethers.
Scientific Research Applications
N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, while the diamide linkage provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-hydroxyethyl)ethanediamide
- N,N’-bis(2-hydroxypropyl)ethanediamide
- N,N’-bis(2-hydroxybutyl)ethanediamide
Uniqueness
N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide is unique due to the presence of the 1-(hydroxymethyl)-2-methylbutyl groups, which confer specific chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in diverse chemical reactions.
Properties
Molecular Formula |
C14H28N2O4 |
---|---|
Molecular Weight |
288.38 g/mol |
IUPAC Name |
N,N'-bis(1-hydroxy-3-methylpentan-2-yl)oxamide |
InChI |
InChI=1S/C14H28N2O4/c1-5-9(3)11(7-17)15-13(19)14(20)16-12(8-18)10(4)6-2/h9-12,17-18H,5-8H2,1-4H3,(H,15,19)(H,16,20) |
InChI Key |
LPWFXIFNLFUAHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CO)NC(=O)C(=O)NC(CO)C(C)CC |
Origin of Product |
United States |
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